11alpha-Hydroxy-beta-amyrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

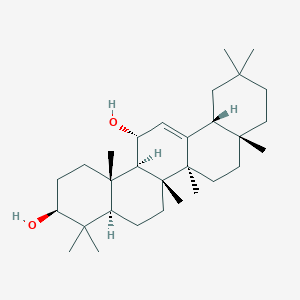

11alpha-Hydroxy-beta-amyrin is a chemical compound with the molecular formula C30H50O2 . It contains a total of 82 atoms, including 50 Hydrogen atoms, 30 Carbon atoms, and 2 Oxygen atoms . The IUPAC name for this compound is (3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-3,14-diol .

Synthesis Analysis

The synthesis of β-amyrin, a closely related compound to 11alpha-Hydroxy-beta-amyrin, has been accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .Molecular Structure Analysis

The 11alpha-Hydroxy-beta-amyrin molecule contains a total of 86 bonds, including 36 non-H bonds, 1 multiple bond, 1 double bond, 5 six-membered rings, 4 ten-membered rings, 2 hydroxyl groups, and 2 secondary alcohols .Physical And Chemical Properties Analysis

The molecular weight of 11alpha-Hydroxy-beta-amyrin is 442.7168 g/mol . The compound has 9 defined stereocentres .Aplicaciones Científicas De Investigación

Synthesis of α- and β-Amyrin

The synthesis of α- and β-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .

Antimicrobial and Antifungal Properties

Amyrins, including 11alpha-Hydroxy-beta-amyrin, represent a class of the most abundant secondary metabolites in plants sharing plant protective properties . They have high value as antimicrobial and antifungal agents in plants.

Anti-inflammatory Activities

Amyrins have proven anti-inflammatory activities . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anti-nociceptive Activities

Amyrins also have anti-nociceptive activities , which means they can block the detection of a painful or injurious stimulus by sensory neurons.

Gastro-protective Activities

Amyrins have gastro-protective activities , which means they can help protect the stomach and intestines from certain harmful substances or situations, potentially helping to prevent or treat certain gastrointestinal conditions.

Inhibition of HIV Transcriptase-1

Amyrins have been found to inhibit HIV transcriptase-1 , which could potentially make them useful in the treatment of HIV.

Production of Cosmetic, Pharmaceutical and Nutraceutical Products

Amyrin is an important triterpenoid and precursor to a wide range of cosmetic, pharmaceutical and nutraceutical products . In a study, the oleaginous yeast, Yarrowia lipolytica was metabolically engineered to produce α- and β-amyrin on simple sugar and waste cooking oil .

Derivatization for Enhanced Bioactivity

Studies show an increasing biological activity by derivatization . As a consequence, this compound class still receives interest, and offers possible candidates for enhanced bioactivity .

Propiedades

IUPAC Name |

(3S,4aR,6aR,6bS,8aR,12aR,14R,14aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3/t20-,21+,22-,23-,24+,27+,28-,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUHIKQRNDOKCZ-JABDUKPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C2C1)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=C[C@H]([C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)O)[C@@H]1CC(CC2)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11alpha-Hydroxy-beta-amyrin | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.